Fluorescence marker NR 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorescent markers, also known as fluorophores, are molecules that can absorb light and emit it at a different wavelength . They are used in a wide range of applications, including identifying and quantifying distinct populations of cells, cell surface receptors, or intracellular targets; cell sorting; immunophenotyping; calcium flux experiments; determining nucleic acid content; measuring enzyme activity; and apoptosis studies .

Synthesis Analysis

The synthesis of fluorescent markers involves complex chemical reactions . The process is often aimed at achieving high selectivity and sensitivity for the detection of specific biomolecules .Molecular Structure Analysis

The molecular structure of fluorescent markers plays a crucial role in their function . The shape, size, and structure of these markers determine their physical and chemical properties, which significantly influence their performance .Chemical Reactions Analysis

Fluorescent markers undergo various chemical reactions, including photoactivation, which involves the absorption of light and the subsequent emission of fluorescence . These reactions are complex and involve interactions with the marker’s molecular environment .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorescent markers, such as their fluorescence intensity, absorption, quantum yield, spectrum, lifetime, correlation time, and anisotropy, are crucial for their function . These properties can be tuned through structural modifications .科学的研究の応用

Biomedical Imaging and Diagnostics

Fluorescent markers like NR 1 are invaluable tools for visualizing biological structures and processes. In biomedical imaging, NR 1 can be used to label specific cells, tissues, or organelles. Researchers can track cellular dynamics, study protein localization, and visualize disease-related changes. For instance, NR 1-labeled antibodies can help detect cancer cells in tissue samples, aiding early diagnosis and personalized treatment planning .

Cancer Biomarker Detection

NR 1 can serve as a sensitive probe for detecting cancer-related biomolecules. By conjugating NR 1 with specific ligands (such as antibodies or aptamers), researchers can selectively target tumor-specific markers. This approach enables non-invasive cancer diagnosis through fluorescence imaging, even in vivo. For example, NR 1-based probes can detect overexpressed receptors on cancer cell surfaces, providing valuable information for personalized therapy .

Neuroscience and Neuronal Activity Mapping

In neuroscience, NR 1 can be used to study neuronal circuits and brain function. Researchers can load NR 1 into neurons or brain slices to visualize synaptic activity, calcium dynamics, and neurotransmitter release. By combining NR 1 with optogenetic techniques, scientists can map neural networks and understand brain disorders like Alzheimer’s disease or epilepsy .

Drug Delivery and Theranostics

NR 1-based fluorogenic prodrugs offer a unique advantage: they remain non-fluorescent until activated by specific enzymes or conditions. This property makes them ideal for drug delivery and theranostics (therapy + diagnostics). NR 1-conjugated prodrugs can selectively release active drugs within target cells, minimizing side effects. Additionally, NR 1 fluorescence allows real-time monitoring of drug distribution and efficacy .

Cellular Signaling Pathways

NR 1 can be employed to investigate intracellular signaling pathways. By tagging NR 1 to specific proteins (e.g., kinases, G-proteins), researchers can visualize protein-protein interactions, phosphorylation events, and second messenger cascades. This knowledge enhances our understanding of cellular responses to external stimuli and informs drug development .

Environmental Monitoring and Biosensors

Beyond biology, NR 1-based sensors find applications in environmental monitoring. For instance, NR 1 can detect metal ions (e.g., zinc, copper) or pollutants (e.g., nitric oxide) in water or soil. These biosensors provide rapid, sensitive, and cost-effective measurements, aiding environmental conservation efforts .

作用機序

Target of Action

Fluorescence markers, such as the Fluorescence Marker NR 1, primarily target proteins within cells . These proteins serve as the primary targets due to their crucial roles in various biological processes . The fluorescence marker can bind to these proteins, allowing for their visualization and tracking .

Mode of Action

The mode of action of Fluorescence Marker NR 1 involves the use of fluorescent proteins that can absorb light at a specific wavelength and then emit light at a longer wavelength, a phenomenon known as fluorescence . This marker employs a strategy known as differential fluorescent marking (DFM), which uses three distinguishable fluorescent proteins in single and double combinations . The DFM strategy capitalizes on enhanced stability and broad applicability across diverse Proteobacteria species .

Biochemical Pathways

The biochemical pathways affected by Fluorescence Marker NR 1 primarily involve the visualization and understanding of intracellular activities . The marker can help track the dynamics and localization of proteins, playing a diverse role in imaging applications . For instance, one of the dominant technologies employed in the visualization of protein activity and regulation is based on protein tags and their associated NIR fluorescent probes .

Pharmacokinetics

For instance, a study on a different fluorescent marker, 5-aminofluorescein covalently bound to human serum albumin (AFL-HSA), showed that it had small volumes of distribution, a low clearance, and a long elimination half-life .

Result of Action

The result of the action of Fluorescence Marker NR 1 is the successful differentiation, quantification, and tracking of a diverse set of proteins within cells under various complex conditions . This allows for the study of intricate mechanisms underlying the coalescence of microbial communities .

Action Environment

The action of Fluorescence Marker NR 1 can be influenced by various environmental factors. For instance, the marker’s action, efficacy, and stability can be affected by the presence of oxygen, light intensity, and the specific cellular environment . Understanding these influences is crucial for optimizing the use of this marker in various applications.

Safety and Hazards

将来の方向性

特性

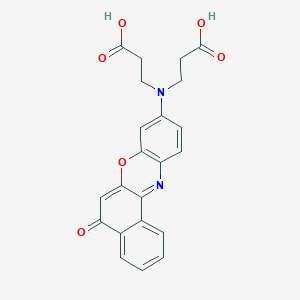

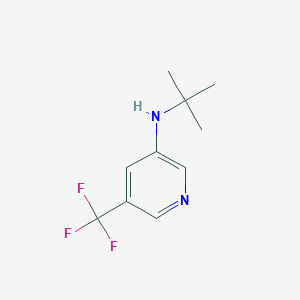

IUPAC Name |

3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O6/c25-17-12-19-22(15-4-2-1-3-14(15)17)23-16-6-5-13(11-18(16)30-19)24(9-7-20(26)27)10-8-21(28)29/h1-6,11-12H,7-10H2,(H,26,27)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACCMILAYZHSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)N(CCC(=O)O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-((5-Oxo-5h-benzo[a]phenoxazin-9-yl)azanediyl)dipropionic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)

![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)

![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)